molecular formula C4H2Cl2N2O B3213179 5,6-Dichloropyridazin-4-ol CAS No. 111232-47-4

5,6-Dichloropyridazin-4-ol

Cat. No.: B3213179
CAS No.: 111232-47-4
M. Wt: 164.97 g/mol
InChI Key: LUJMIPOVLHIWDD-UHFFFAOYSA-N
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Description

5,6-Dichloropyridazin-4-ol is a heterocyclic compound with the molecular formula C4H2Cl2N2O It is a derivative of pyridazine, characterized by the presence of two chlorine atoms at positions 5 and 6, and a hydroxyl group at position 4 on the pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dichloropyridazin-4-ol typically involves the chlorination of pyridazin-4-ol. One common method includes the reaction of pyridazin-4-ol with chlorine gas in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds through electrophilic substitution, where chlorine atoms replace hydrogen atoms at the 5 and 6 positions of the pyridazine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 5,6-Dichloropyridazin-4-ol undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom, depending on the reagents used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium amide or thiourea in solvents like dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

  • Substituted pyridazines with various functional groups.
  • Oxidized or reduced derivatives of this compound.

Scientific Research Applications

5,6-Dichloropyridazin-4-ol has diverse applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, such as anti-inflammatory or anticancer agents.

    Material Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

    Biological Studies: The compound is studied for its interactions with biological molecules, providing insights into enzyme inhibition and receptor binding.

    Industrial Applications: It is utilized in the synthesis of agrochemicals and dyes, contributing to advancements in agriculture and textile industries.

Mechanism of Action

The mechanism of action of 5,6-Dichloropyridazin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine atoms and the hydroxyl group allows it to form hydrogen bonds and hydrophobic interactions with target molecules, leading to inhibition or activation of biological pathways. Detailed studies on its binding affinity and specificity are essential to understand its full potential in therapeutic applications.

Comparison with Similar Compounds

    3,6-Dichloropyridazin-4-ol: Similar structure but with chlorine atoms at different positions.

    5,6-Dichloropyridazin-4-amine: Contains an amine group instead of a hydroxyl group.

    3,6-Dichloro-4-(trifluoromethyl)pyridazine: Contains a trifluoromethyl group, offering different chemical properties.

Uniqueness: 5,6-Dichloropyridazin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The combination of chlorine atoms and a hydroxyl group provides a versatile platform for further functionalization and application in various fields.

Properties

IUPAC Name

5,6-dichloro-1H-pyridazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl2N2O/c5-3-2(9)1-7-8-4(3)6/h1H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUJMIPOVLHIWDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C(C1=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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